2-Naphthyl acrylate
Overview
Description
2-Naphthyl acrylate is an organic compound with the molecular formula C13H10O2. It is an ester formed from acrylic acid and 2-naphthol. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties, which include a naphthalene ring and an acrylate group.
Biochemical Analysis
Biochemical Properties
As an acrylate compound, it may participate in biochemical reactions involving addition across the carbon-carbon double bond present in its structure .
Cellular Effects
It is plausible that, like other acrylates, it could potentially interact with cellular components and influence cell function .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-Naphthyl acrylate in animal models .
Metabolic Pathways
It is known that acrylate compounds can be metabolized by various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthyl acrylate can be synthesized through the esterification of 2-naphthol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 100-120°C to ensure the completion of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process where 2-naphthol and acrylic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation or crystallization techniques.
Types of Reactions:
Polymerization: this compound undergoes free radical polymerization to form poly(this compound), which is used in various applications such as coatings and adhesives.
Transesterification: This compound can participate in transesterification reactions where the ester group is exchanged with another alcohol in the presence of a catalyst.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-naphthol and acrylic acid.
Common Reagents and Conditions:
Catalysts: Sulfuric acid, benzoyl peroxide, and triethylamine are commonly used catalysts.
Solvents: Tetrahydrofuran (THF), methanol, and dichloromethane are frequently used solvents in these reactions.
Conditions: Reactions typically occur under controlled temperatures ranging from 0°C to 120°C, depending on the specific reaction.
Major Products:
Poly(this compound): Formed through polymerization.
2-Naphthol and Acrylic Acid: Formed through hydrolysis.
Scientific Research Applications
2-Naphthyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique optical and mechanical properties.
Material Science: Incorporated into materials for enhanced thermal stability and UV resistance.
Biological Studies: Utilized in the development of fluorescent probes and sensors due to its naphthalene ring structure.
Medical Research: Investigated for its potential in drug delivery systems and as a component in bioadhesives.
Mechanism of Action
The mechanism of action of 2-naphthyl acrylate primarily involves its ability to undergo polymerization reactions. The acrylate group participates in free radical polymerization, where free radicals initiate the reaction by adding to the double bond of the acrylate, leading to the formation of long polymer chains. The naphthalene ring provides rigidity and enhances the thermal and chemical stability of the resulting polymers.
Comparison with Similar Compounds
Methyl Acrylate: An ester of acrylic acid with a simpler structure, lacking the naphthalene ring.
Ethyl Acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.
2-Naphthyl Methacrylate: Similar to 2-naphthyl acrylate but with a methacrylate group instead of an acrylate group.
Uniqueness: this compound is unique due to the presence of the naphthalene ring, which imparts distinct optical and mechanical properties to the polymers formed from it. This makes it particularly valuable in applications requiring enhanced stability and specific interactions with light.
Properties
IUPAC Name |
naphthalen-2-yl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVJUZOHXPZVLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52684-35-2 | |
Record name | 2-Propenoic acid, 2-naphthalenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52684-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90394809 | |
Record name | 2-Naphthyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52684-34-1 | |
Record name | 2-Naphthyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Naphthyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 2-Naphthyl acrylate?
A1: this compound is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol. While specific spectroscopic data is not provided in the provided abstracts, it is characterized by the presence of both a naphthalene ring system and an acrylate group, suggesting potential fluorescence properties. [, , , ]
Q2: How is this compound used in material science?
A2: this compound serves as a valuable monomer in the synthesis of polymers, particularly those with fluorescent properties. It can be incorporated into polymer chains, introducing naphthalene groups as pendant moieties. For example, it's used in the creation of photo-cross-linkable polymers, like poly[vinyl 3-(1- and 2-naphthyl)acrylate-co-vinyl hexanoate-co-vinyl acetate], which are explored for their potential applications in materials science due to their light-induced crosslinking capabilities. [, ]
Q3: Can you elaborate on the fluorescence properties of polymers containing this compound?
A3: Research indicates that polymers incorporating this compound exhibit interesting fluorescence behavior. Studies on these polymers have revealed the presence of excimer formation, a phenomenon where excited-state dimers are formed, leading to altered fluorescence emissions. This excimer formation is indicative of conformational flexibility within the polymer backbone, allowing for interactions between the naphthalene units. []
Q4: How is this compound used in sensing applications?
A4: this compound plays a crucial role in developing ion-selective sensors. It acts as both a fluorescence tag and a complex-forming agent in the synthesis of ion imprinted polymers (IIPs). For instance, it has been successfully employed in creating a fluorescent sensor for the selective detection of Cadmium ions (Cd2+) in aqueous solutions. []
Q5: How does the structure of this compound contribute to its use in Cd2+ sensing?
A5: The acrylate group in this compound allows for its incorporation into a polymer matrix, while the naphthalene moiety provides fluorescence capabilities. When polymerized in the presence of Cd2+ ions (acting as a template), cavities are formed within the polymer structure that are specifically designed to recognize and bind to Cd2+ ions. The fluorescence of the naphthalene group then serves as a signal for the presence of Cd2+, enabling its detection. []
Q6: Are there any known photochemical reactions associated with this compound?
A6: Yes, this compound derivatives are known to undergo various photochemical reactions. For example, 2-nitro-3-(2-naphthyl)acrylate can undergo photorearrangement upon irradiation, leading to the formation of a naphtho[1, 2-b]furan-2-carboxylate derivative. [] Similarly, methyl 3-(2-naphthyl)acrylate exhibits both trans-cis isomerization and [2+2] cycloaddition reactions upon light exposure. The quantum yield of these reactions is influenced by solvent polarity, suggesting the involvement of both singlet and triplet excited states in these processes. [, ]
Q7: Has this compound been utilized in the synthesis of biologically relevant molecules?
A7: Yes, a derivative of this compound, specifically methyl 2-N-acetylamino-3-(2-naphthyl) acrylate, plays a key role in synthesizing a tritiated peptide analog of LHRH (luteinizing hormone-releasing hormone). This synthesis highlights a potentially general approach for preparing specifically labelled tritiated peptides with high specific activity. []
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